1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a prop-2-en-1-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with prop-2-en-1-yl halides under basic conditions, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate the alkylation and subsequent oxidation steps. The process is optimized for large-scale production by controlling reaction temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclohexane-1,1-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, 1-(Prop-2-en-1-yl)cyclohexanol.
Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products:
Oxidation: Cyclohexane-1,1-dicarboxylic acid.
Reduction: 1-(Prop-2-en-1-yl)cyclohexanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-en-1-yl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
Cyclohexane-1-carboxylic acid: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.
1-(Prop-2-en-1-yl)cyclopropane-1-carboxylic acid: Features a cyclopropane ring instead of a cyclohexane ring, leading to distinct structural and chemical characteristics.
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid: Contains a cyclobutane ring, which affects its stability and reactivity compared to the cyclohexane derivative.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-prop-2-enylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2H,1,3-8H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNPRFNQMRERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261844 | |
Record name | 1-(2-Propen-1-yl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72335-50-3 | |
Record name | 1-(2-Propen-1-yl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72335-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Propen-1-yl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901261844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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